molecular formula C13H14N2O2S B082724 2-Amino-N-phenyltoluene-4-sulphonamide CAS No. 13065-83-3

2-Amino-N-phenyltoluene-4-sulphonamide

Cat. No. B082724
CAS RN: 13065-83-3
M. Wt: 262.33 g/mol
InChI Key: SHEKQTHEFWKAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-phenyltoluene-4-sulphonamide, also known as PTSA, is a sulfonamide compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have antibacterial and antifungal properties.

Biochemical And Physiological Effects

2-Amino-N-phenyltoluene-4-sulphonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have anti-inflammatory and analgesic effects. In addition, 2-Amino-N-phenyltoluene-4-sulphonamide has been found to have antitumor activity.

Advantages And Limitations For Lab Experiments

2-Amino-N-phenyltoluene-4-sulphonamide has several advantages for lab experiments, including its low cost and ease of synthesis. It is also stable and has a long shelf life. However, 2-Amino-N-phenyltoluene-4-sulphonamide has some limitations, including its toxicity and potential for skin and eye irritation. It is important to use proper safety precautions when working with 2-Amino-N-phenyltoluene-4-sulphonamide.

Future Directions

There are several future directions for research on 2-Amino-N-phenyltoluene-4-sulphonamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide and its potential as a therapeutic agent. Additionally, the use of 2-Amino-N-phenyltoluene-4-sulphonamide in the synthesis of new compounds with potential therapeutic activity is an area of future research.
Conclusion
In conclusion, 2-Amino-N-phenyltoluene-4-sulphonamide is a sulfonamide compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to be a useful tool in the synthesis of various compounds. 2-Amino-N-phenyltoluene-4-sulphonamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

2-Amino-N-phenyltoluene-4-sulphonamide can be synthesized using various methods, including the reaction of p-toluenesulfonyl chloride with aniline in the presence of a base or by the reaction of p-toluenesulfonic acid with aniline in the presence of a dehydrating agent. The latter method is more commonly used as it is a simpler and more cost-effective method.

Scientific Research Applications

2-Amino-N-phenyltoluene-4-sulphonamide has been widely used in scientific research as a reagent for the determination of various compounds such as amino acids, peptides, and proteins. It has also been used as a catalyst in various organic reactions. 2-Amino-N-phenyltoluene-4-sulphonamide has been found to be a useful tool in the synthesis of various compounds, including sulfonamides, sulfones, and sulfoxides.

properties

CAS RN

13065-83-3

Product Name

2-Amino-N-phenyltoluene-4-sulphonamide

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

3-amino-4-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3

InChI Key

SHEKQTHEFWKAIL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N

Other CAS RN

13065-83-3

Origin of Product

United States

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